2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol
Description
Properties
IUPAC Name |
2-[2-[[4-amino-6-(2,5-dimethoxyanilino)-5-nitropyrimidin-2-yl]amino]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O6/c1-26-10-3-4-12(27-2)11(9-10)19-15-13(22(24)25)14(17)20-16(21-15)18-5-7-28-8-6-23/h3-4,9,23H,5-8H2,1-2H3,(H4,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGITRRRWAYWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol typically involves multiple steps. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of the amino and nitro groups. The final steps involve the attachment of the ethoxyethanol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Substitution reactions can occur at the amino or nitro groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amino derivatives .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C12H19ClN2O4
Molecular Weight : 290.74 g/mol
CAS Number : 43218-56-0
The compound features a pyrimidine ring substituted with amino and nitro groups, along with an ethoxyethanol moiety, which enhances its solubility and reactivity. The presence of the dimethoxyphenyl group also suggests potential interactions with biological targets.
Scientific Research Applications
-
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through various chemical reactions such as substitution and coupling.
-
Biology
- Biological Activity Studies : Research indicates that this compound exhibits anti-inflammatory and antibacterial properties. It has been studied for its effects on various biological pathways, particularly those involved in inflammation and infection control.
-
Medicine
- Therapeutic Potential : Investigations into the therapeutic applications of this compound focus on its ability to treat inflammatory diseases and infections. Its pharmacological profile suggests it may inhibit specific enzymes or receptors involved in these conditions.
-
Industry
- Material Development : The compound is used in the development of new materials and chemical processes, particularly in pharmaceuticals where its unique properties can lead to innovative drug formulations.
Anti-inflammatory Effects
A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly reduced inflammation markers in vitro. The research highlighted its potential as a treatment for chronic inflammatory diseases, such as rheumatoid arthritis.
Antibacterial Activity
Research conducted on the antibacterial properties of similar pyrimidine derivatives showed effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds was reported at approximately 256 µg/mL, indicating strong antibacterial activity.
Enzyme Inhibition
Further investigations revealed that the compound may inhibit enzymes involved in metabolic pathways relevant to neurodegenerative diseases. Similar compounds have shown the ability to inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation.
Summary of Chemical Reactions
| Reaction Type | Description |
|---|---|
| Oxidation | Formation of oxides from the compound under specific conditions. |
| Reduction | Conversion of nitro groups to amino groups, enhancing biological activity. |
| Substitution | Nucleophilic substitution at amino or nitro groups leading to derivatives. |
Mechanism of Action
The mechanism of action of 2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or receptors involved in inflammatory processes. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its pharmacological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
Core Structure Differences: The target compound and the analog in share a pyrimidine core, whereas and feature a benzene ring. Pyrimidine derivatives often exhibit enhanced hydrogen-bonding capacity and metabolic stability compared to benzene analogs due to nitrogen atoms in the heterocycle . The ethoxyethanol side chain in the target compound and may improve aqueous solubility compared to simpler ethanol substituents in and .
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The 2,5-dimethoxyphenyl group in the target compound provides electron-donating methoxy (-OCH₃) groups, which could enhance resonance stabilization and π-π stacking interactions. Halogen vs.
Table 2: Physicochemical Properties of Analogous Compounds
Key Observations:
- Melting Points : The benzene-based compound in has a relatively high melting point (139–140°C), likely due to strong intermolecular hydrogen bonding between -NH₂ and -OH groups . Pyrimidine analogs (e.g., ) may exhibit lower melting points due to reduced symmetry.
- Synthetic Complexity: The synthesis of pyrimidine derivatives (e.g., ) often involves multi-step reactions, such as nucleophilic substitution and cyclocondensation, as seen in and . For example, details the synthesis of ethoxyethanol-containing compounds via alkylation and purification steps, which may parallel the target compound’s synthesis .
Biological Activity
The compound 2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This indicates that the compound contains multiple functional groups, including amino and methoxy groups, which are crucial for its biological activity.
- Inhibition of Enzymatic Activity :
- Antimicrobial Activity :
- Antitumor Activity :
Biological Activity Data
| Biological Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| DHFR Inhibition | DHFR | 0.25 | |
| Antibacterial | E. coli | 15 | |
| Antifungal | C. albicans | 10 | |
| Cytotoxicity | Cancer Cells | 8 |
Case Studies
- Cancer Cell Lines :
- Antimicrobial Efficacy :
- Structure-Activity Relationship (SAR) :
Q & A
Q. What are the critical steps and challenges in synthesizing 2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol?
- Methodological Answer : The synthesis involves multi-step nucleophilic substitution and condensation reactions. Key steps include:
- Amination : Reacting 4-amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-amine with 2-(2-aminoethoxy)ethanol under reflux conditions in a polar aprotic solvent (e.g., DMF or DMSO) with a base like potassium carbonate to facilitate ether bond formation .
- Purification : Use column chromatography (e.g., C18 reverse-phase) with gradients of acetonitrile/water to isolate the product, followed by recrystallization in ethanol or ethyl acetate to enhance purity .
- Challenges : Side reactions due to the nitro group’s electrophilicity require careful temperature control (e.g., 75–100°C) and inert atmospheres (N₂) to prevent decomposition .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of key functional groups (e.g., aromatic protons from pyrimidine at δ 7.5–8.5 ppm, ethoxy signals at δ 3.4–4.0 ppm) .
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and detects impurities .
- TLC Monitoring : Track reaction progress using silica gel plates with UV visualization and ethyl acetate/hexane eluents .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields?
- Methodological Answer : Apply factorial design to evaluate variables:
- Factors : Temperature (60–120°C), solvent polarity (DMF vs. DMSO), molar ratios (1:1 to 1:2.5), and reaction time (2–24 hours).
- Response Variables : Yield, purity (HPLC area %), and byproduct formation.
- Statistical Analysis : Use ANOVA to identify significant factors. For example, a central composite design in demonstrated that excess 2-(2-aminoethoxy)ethanol (1:2.5 molar ratio) and DMF as solvent maximize yields (>85%) while minimizing nitro-group degradation .
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural verification?
- Methodological Answer :
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish exchangeable protons (e.g., -NH₂) from aromatic protons .
- 2D NMR Techniques : HSQC and HMBC correlations clarify connectivity between the pyrimidine ring and ethoxyethanol chain .
- X-ray Crystallography : Resolve ambiguities by crystallizing the compound and analyzing bond lengths/angles, particularly around the nitro and amino groups .
Q. What strategies mitigate instability of intermediates during synthesis?
- Methodological Answer :
- Inert Conditions : Conduct reactions under N₂/Ar to prevent oxidation of the amino group .
- Low-Temperature Storage : Store intermediates at -20°C in anhydrous DMF or DMSO to inhibit hydrolysis .
- Stabilizing Agents : Add antioxidants like BHT (butylated hydroxytoluene) during prolonged reactions .
Application-Oriented Questions
Q. What in silico methods predict the compound’s biological activity for drug development?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or oxidoreductases). The nitro group may act as a hydrogen-bond acceptor, while the dimethoxyphenyl moiety enhances lipophilicity for membrane penetration .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~2.5, moderate bioavailability) and toxicity risks (e.g., nitro group’s potential mutagenicity) .
Q. How does the nitro group influence the compound’s reactivity in downstream modifications?
- Methodological Answer :
- Reduction Pathways : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling conjugation with carboxylic acids or aldehydes for prodrug synthesis .
- Photodegradation Studies : UV-vis spectroscopy monitors nitro-to-nitrite conversion under light exposure, critical for assessing shelf-life .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles?
- Methodological Answer :
- Solubility Testing : Use shake-flask method in buffers (pH 1–10) and solvents (water, ethanol, DMSO). For example, polar aprotic solvents (DMF) enhance solubility (>50 mg/mL) due to hydrogen bonding with ethoxyethanol .
- Hansen Solubility Parameters : Calculate HSPiP values to reconcile conflicting data; δD (dispersion) ≈ 18 MPa¹/², δP (polar) ≈ 10 MPa¹/², δH (H-bonding) ≈ 12 MPa¹/² .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Synthetic Yield (Optimized) | 88–96% (via C18 column chromatography) | |
| Melting Point | 145–148°C (DSC) | |
| LogP (Predicted) | 2.3 (SwissADME) | |
| Solubility in DMSO | >50 mg/mL (25°C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
